
(1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a tetrafluorinated propan-1-imine backbone with a methoxyphenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine typically involves the reaction of a tetrafluorinated propan-1-imine precursor with a 4-methoxyaniline derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used in this reaction include dichloromethane or toluene, and the reaction may be catalyzed by a Lewis acid such as titanium tetrachloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrafluorinated backbone could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-2,2,3,3-Tetrafluoro-N-phenylpropan-1-imine
- (1E)-2,2,3,3-Tetrafluoro-N-(4-chlorophenyl)propan-1-imine
- (1E)-2,2,3,3-Tetrafluoro-N-(4-nitrophenyl)propan-1-imine
Uniqueness
The presence of the methoxy group in (1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine may confer unique electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
189396-85-8 |
|---|---|
Molekularformel |
C10H9F4NO |
Molekulargewicht |
235.18 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-N-(4-methoxyphenyl)propan-1-imine |
InChI |
InChI=1S/C10H9F4NO/c1-16-8-4-2-7(3-5-8)15-6-10(13,14)9(11)12/h2-6,9H,1H3 |
InChI-Schlüssel |
YSEBZMBGYYABSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


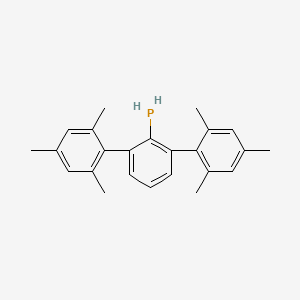
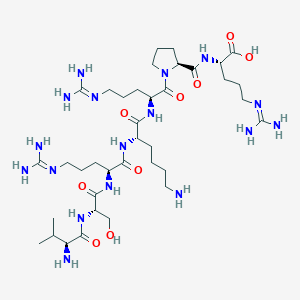
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
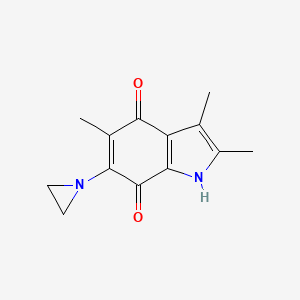

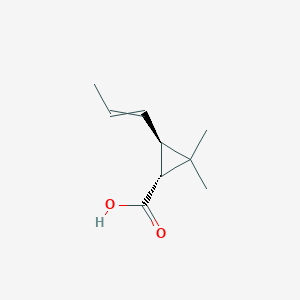
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
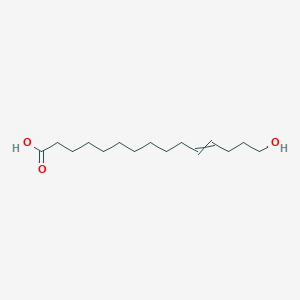
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)


